N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide (oxalamide) linker connecting to a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-15-8-9-16(2)19(12-15)30(28,29)25-11-5-7-18(25)14-24-21(27)20(26)23-13-17-6-3-4-10-22-17/h3-4,6,8-10,12,18H,5,7,11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMMHMZWAEKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves coupling the pyrrolidine derivative with the pyridine moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions can target the pyridine moiety or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a pyrrolidinone derivative, while reduction of the pyridine moiety could result in a piperidine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a scaffold for developing new pharmaceutical agents. The presence of the pyrrolidine ring allows it to explore pharmacophore space effectively, which is crucial for binding to target proteins.
Methods of Application:
- Drug Development: Researchers utilize this compound in synthesizing novel drug candidates through organic reactions such as nucleophilic substitutions and amidation reactions.
- Biological Activity: Studies indicate that it may act as an enzyme inhibitor, which is vital for understanding biochemical pathways and therapeutic development.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in constructing more complex molecules. Its reactive groups facilitate various transformation processes.
Methods of Application:
- Multi-Step Synthesis: Chemists use this compound in multi-step synthetic pathways to form new bonds, employing techniques like nucleophilic substitution and amidation under controlled conditions .
Biochemistry
The structural features of this compound suggest its potential as an enzyme inhibitor. This application is significant in studying biochemical pathways and developing therapeutic agents.
Methods of Application:
- Enzyme Inhibition Studies: Biochemists test the compound against various enzymes to determine its inhibitory effects. Assays measure enzyme activity in the presence and absence of the compound to assess potency and efficacy.
Pharmaceutical Applications
The compound's unique structure allows for potential interactions with various biological targets, making it relevant in drug delivery systems.
Methods of Application:
- Stimulus-Responsive Drug Carriers: Pharmaceutical scientists explore coupling this compound with polymers to create drug carriers that respond to environmental stimuli such as pH changes. This approach enhances targeted delivery and controlled release of therapeutics.
Case Study 1: Enzyme Inhibition
Research has demonstrated that N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide exhibits inhibitory effects on specific enzymes involved in metabolic pathways. These findings suggest its potential role in developing anti-inflammatory or anticancer drugs.
Case Study 2: Drug Development
A study focused on synthesizing derivatives of this compound led to the identification of new candidates with enhanced biological activity against cancer cell lines. The modification of the pyrrolidine ring was crucial in improving binding affinity to target receptors.
Mechanism of Action
The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on substituent variations, synthesis strategies, and inferred physicochemical or pharmacological properties.
N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide
Structural Differences :
- Substituent at N′ : Cycloheptyl vs. pyridin-2-ylmethyl in the target compound.
- In contrast, the pyridin-2-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, which may improve target affinity in polar binding pockets .
Hypothesized Bioactivity :
- The pyridine moiety in the target compound may confer selectivity for kinases or GPCRs that recognize aromatic heterocycles, whereas the cycloheptyl analog might exhibit off-target interactions with lipid-rich environments.
4-Anilidopiperidine Analogs (from )
Structural Differences :
- Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituents : Propionamide linker and aryl groups (e.g., N-phenyl) vs. ethanediamide and pyridinyl groups.
Impact :
- Pyrrolidine’s rigidity may restrict binding to specific pockets.
Imidazo[1,5-a]pyrazine Derivatives (from )
Structural Differences :
- Core Heterocycle : Imidazo[1,5-a]pyrazine vs. pyrrolidine.
- Functional Groups: But-2-ynoyl and benzamide vs. sulfonamide and ethanediamide.
Impact :
- Target Selectivity : The imidazo[1,5-a]pyrazine core in ’s compound suggests kinase or protease inhibition, whereas the target compound’s sulfonamide-pyrrolidine motif may align with protease or GPCR targets.
- Metabolic Stability : The sulfonamide group in the target compound could enhance resistance to oxidative metabolism compared to the ester-rich structure of the imidazo[1,5-a]pyrazine derivative .
Biological Activity
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring, a sulfonyl group, and an ethanediamide moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 430.5 g/mol. Its structure is characterized by:
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring contributing to biological activity |
| Sulfonyl Group | Enhances reactivity and binding affinity |
| Ethanediamide Moiety | Provides additional functional sites for interaction |
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors. The sulfonyl group enhances the compound's binding affinity, potentially leading to the inhibition of enzyme activities or modulation of signal transduction pathways within cells. This mechanism suggests potential applications in treating various diseases, including cancer and inflammatory conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancers. Its effects are comparable to established chemotherapeutic agents like etoposide .
- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, which could be leveraged for therapeutic purposes in treating diseases where enzyme modulation is beneficial.
- Anti-inflammatory Properties : The presence of the sulfonamide group suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and provided insights into their mechanisms:
- Topoisomerase Inhibition : Compounds structurally related to this compound have shown selective inhibition of topoisomerase II, indicating a mechanism that may also apply to this compound .
- Reactive Oxygen Species (ROS) Induction : Some studies have reported that related compounds induce ROS levels in cancer cells, suggesting a potential mechanism for their anticancer effects through oxidative stress pathways .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Related Pyrrolidine Derivative | Yes | Moderate | Limited |
| Topoisomerase Inhibitors | Yes | High | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
